1-(2-fluorobenzoyl)-N-(3-fluorophenyl)-4-piperidinecarboxamide
Overview
Description
1-(2-fluorobenzoyl)-N-(3-fluorophenyl)-4-piperidinecarboxamide, also known as FFPC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. FFPC is a piperidinecarboxamide derivative that exhibits promising pharmacological properties, including anti-inflammatory, analgesic, and anti-cancer effects.
Mechanism of Action
The mechanism of action of 1-(2-fluorobenzoyl)-N-(3-fluorophenyl)-4-piperidinecarboxamide involves the inhibition of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and the reduction of COX-2 activity. This compound also induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the expression of anti-apoptotic proteins. In addition, this compound has been shown to modulate the activity of neurotransmitters, such as dopamine and acetylcholine, which are involved in the pathogenesis of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound exhibits several biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, the reduction of COX-2 activity, the induction of apoptosis in cancer cells, and the modulation of neurotransmitter activity. This compound has also been shown to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Moreover, this compound has been reported to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
1-(2-fluorobenzoyl)-N-(3-fluorophenyl)-4-piperidinecarboxamide has several advantages as a research tool, including its high purity, stability, and reproducibility. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Moreover, this compound has not been extensively studied in clinical trials, and its safety and efficacy in humans are not well-established.
Future Directions
1-(2-fluorobenzoyl)-N-(3-fluorophenyl)-4-piperidinecarboxamide has several potential applications in the field of medicine, and future research should focus on exploring its therapeutic potential in different disease models. Further studies are needed to investigate the safety and efficacy of this compound in humans, and clinical trials should be conducted to determine its pharmacokinetic and pharmacodynamic properties. Moreover, future research should focus on developing new derivatives of this compound with improved solubility and bioavailability, as well as exploring its potential as a drug delivery system for targeted therapy.
Scientific Research Applications
1-(2-fluorobenzoyl)-N-(3-fluorophenyl)-4-piperidinecarboxamide has been extensively studied in scientific research due to its potential applications in the field of medicine. Several studies have shown that this compound exhibits anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and reducing the activity of cyclooxygenase-2 (COX-2). This compound has also been shown to have anti-cancer effects by inducing apoptosis and inhibiting the proliferation of cancer cells. Moreover, this compound has been investigated for its potential use as a therapeutic agent for the treatment of neuropathic pain, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
1-(2-fluorobenzoyl)-N-(3-fluorophenyl)piperidine-4-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O2/c20-14-4-3-5-15(12-14)22-18(24)13-8-10-23(11-9-13)19(25)16-6-1-2-7-17(16)21/h1-7,12-13H,8-11H2,(H,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIARRGMSBFGVGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC(=CC=C2)F)C(=O)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.